An In-depth Technical Guide to 3-(3-Chlorophenyl)oxetan-3-amine hydrochloride: Properties, Synthesis, and Applications
An In-depth Technical Guide to 3-(3-Chlorophenyl)oxetan-3-amine hydrochloride: Properties, Synthesis, and Applications
Executive Summary: This document provides a comprehensive technical overview of 3-(3-Chlorophenyl)oxetan-3-amine hydrochloride, a heterocyclic compound of increasing interest to the pharmaceutical and chemical research sectors. The incorporation of a strained oxetane ring, a synthetically useful primary amine, and a meta-substituted chlorophenyl group creates a unique chemical scaffold. This guide details the compound's physicochemical properties, outlines a representative synthetic pathway, discusses its reactivity and stability, and explores its potential as a valuable building block in medicinal chemistry. The information presented is intended for researchers, scientists, and drug development professionals seeking to leverage this molecule's distinct attributes in the design of novel chemical entities.
Introduction: The Value of Strained Heterocycles in Modern Chemistry
In contemporary drug discovery, the strategic use of novel molecular scaffolds is paramount for accessing new chemical space and improving the properties of lead compounds. The oxetane ring, a four-membered cyclic ether, has emerged as a particularly valuable motif.[1] Despite its inherent ring strain (~106 kJ·mol⁻¹), the oxetane moiety is surprisingly stable under physiological conditions. Its inclusion in a molecule can profoundly influence key drug-like properties, often serving as a "metabolic shield" to block oxidation at adjacent positions, improving aqueous solubility, and acting as a polar, compact bioisostere for less desirable groups like gem-dimethyl or carbonyl functions.[1]
3-(3-Chlorophenyl)oxetan-3-amine hydrochloride combines the unique features of the oxetane ring with a 3-chlorophenyl group—a common substituent in FDA-approved drugs known to modulate binding affinity and metabolic stability—and a primary amine handle for further synthetic elaboration.[2] As a hydrochloride salt, the compound's aqueous solubility is enhanced, making it more amenable for use in biological assays and as a starting material in aqueous reaction media.[3] This guide serves to consolidate the known chemical and safety data for this compound, providing a foundational resource for its application in research and development.
Physicochemical and Structural Properties
3-(3-Chlorophenyl)oxetan-3-amine hydrochloride is typically supplied as a solid with a purity of 95-97%.[4][5][6] Its core structure consists of a central oxetane ring substituted at the C3 position with both a primary amine and a 3-chlorophenyl group.
Diagram: Chemical Structure
Caption: Structure of 3-(3-Chlorophenyl)oxetan-3-amine hydrochloride.
Table 1: Summary of Chemical Properties
| Property | Value | Source(s) |
| IUPAC Name | 3-(3-chlorophenyl)oxetan-3-amine;hydrochloride | [5] |
| Synonyms | 3-Amino-3-(3-chlorophenyl)oxetane hydrochloride | [5] |
| CAS Number | 1332765-66-8 | [4][7] |
| Molecular Formula | C₉H₁₁Cl₂NO | [4][7] |
| Molecular Weight | 220.09 g/mol | [4][7] |
| Appearance | Solid; Grey Solid | [8][9] |
| Melting Point | 193-194 °C (reported for 2-chloro isomer) | [9] |
| Solubility | Soluble in water | [3][9] |
| SMILES | C1OCC1(N)c2cc(Cl)ccc2.Cl | [5] |
| InChI Key | HEFFEMSQOGSELE-UHFFFAOYSA-N | [4] |
Synthesis and Characterization
Representative Synthetic Workflow
A common and effective method begins with an appropriate epoxide, which undergoes a Lewis acid-catalyzed rearrangement to form an oxetanone, followed by reductive amination.
Experimental Protocol: Representative Synthesis
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Step 1: Synthesis of 3-(3-Chlorophenyl)oxetan-3-ol. This intermediate can be prepared from a suitable precursor like 1-chloro-3-(oxiran-2-yl)benzene. The epoxide is treated with a Lewis acid (e.g., BF₃·OEt₂) in an aprotic solvent like dichloromethane (DCM) at low temperature (0 °C to room temperature) to promote intramolecular cyclization to the corresponding oxetan-3-ol. The causality here is the activation of the epoxide oxygen by the Lewis acid, making it susceptible to ring-opening by the intramolecular carbon, which then cyclizes to form the strained four-membered ring.
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Step 2: Oxidation to 3-(3-Chlorophenyl)oxetan-3-one. The secondary alcohol is oxidized to the ketone using a mild oxidizing agent such as Dess-Martin periodinane (DMP) or a Swern oxidation. These conditions are chosen to avoid harsh acids or bases that could potentially cleave the strained oxetane ring.
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Step 3: Reductive Amination. The resulting oxetanone is subjected to reductive amination. The ketone is first condensed with a source of ammonia (e.g., ammonium acetate) or a protected amine equivalent to form an imine or enamine intermediate in situ. This intermediate is then reduced without isolation using a hydride reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃).[10] These specific reducing agents are selected for their mildness and high selectivity for imines over ketones, which is critical for a successful one-pot reaction.
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Step 4: Salt Formation. The resulting free amine is dissolved in a suitable solvent (e.g., diethyl ether or ethyl acetate), and a solution of HCl in the same or a miscible solvent is added dropwise to precipitate the hydrochloride salt. This final step not only purifies the compound but also improves its stability and handling characteristics.
Diagram: Synthetic Workflow
Caption: A plausible synthetic pathway for the target compound.
Characterization and Spectroscopic Analysis
The structural confirmation of 3-(3-Chlorophenyl)oxetan-3-amine hydrochloride would rely on a combination of standard analytical techniques.[5] While specific spectra are proprietary, the expected data can be predicted based on the known structure.
Table 2: Predicted Spectroscopic Data
| Technique | Feature | Expected Observation |
| ¹H NMR | Aromatic Protons | Multiplets in the range of δ 7.2-7.5 ppm. |
| Oxetane CH₂ Protons | Two distinct triplets or complex multiplets around δ 4.5-5.0 ppm, characteristic of the diastereotopic protons on the strained ring adjacent to the oxygen atom. | |
| Amine Protons (NH₃⁺) | A broad singlet, typically downfield (δ > 8.0 ppm), which may exchange with D₂O. | |
| ¹³C NMR | Aromatic Carbons | Signals between δ 120-145 ppm, with the carbon attached to chlorine showing a characteristic shift. |
| Quaternary Carbon (C-amine) | A signal around δ 60-70 ppm. | |
| Oxetane Carbons (CH₂) | Signals for the two CH₂ groups of the oxetane ring would appear around δ 75-85 ppm. | |
| FT-IR | N-H Stretch (Amine Salt) | Broad absorption band in the 2800-3200 cm⁻¹ region. |
| C-O-C Stretch (Ether) | Strong, characteristic absorption around 1000-1100 cm⁻¹. | |
| C-Cl Stretch | Absorption in the fingerprint region, typically 600-800 cm⁻¹. | |
| Mass Spec (ESI+) | Molecular Ion (Free Base) | [M+H]⁺ peak corresponding to the mass of the free base (C₉H₁₀ClNO), expected at m/z ≈ 184.05. The characteristic isotopic pattern for one chlorine atom (M+2 peak at ~33% intensity) would be observed. |
Chemical Reactivity and Stability
Reactivity Profile
The reactivity of this molecule is dominated by two key features: the nucleophilic primary amine and the strained oxetane ring.
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Amine Functionality: The primary amine is a versatile handle for synthetic modifications. It can readily undergo standard reactions such as acylation (with acid chlorides or anhydrides), alkylation, reductive amination with aldehydes or ketones, and arylation (e.g., Buchwald-Hartwig coupling) to generate a diverse library of derivatives.
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Oxetane Ring: While stable under many conditions, the oxetane ring can be opened by strong nucleophiles or under strongly acidic conditions. This reactivity can be exploited for further synthetic transformations if desired, but it also dictates the need for mild reaction conditions when modifying other parts of the molecule.
Diagram: Key Reactive Sites
Caption: Primary sites of chemical reactivity.
Stability and Storage
The compound is reported to be stable under normal storage and handling conditions.[9] As a hydrochloride salt, it is likely hygroscopic and should be stored in a tightly sealed container in a cool, dry, and well-ventilated place, away from direct sunlight.[9][11]
Incompatible Materials: To prevent degradation or hazardous reactions, the compound should be kept away from strong oxidizing agents, strong acids (which could promote ring-opening), acid anhydrides, and acid chlorides (which will react with the amine).[9][12]
Applications in Drug Discovery and Medicinal Chemistry
3-(3-Chlorophenyl)oxetan-3-amine hydrochloride is not an active pharmaceutical ingredient itself but is classified as a valuable building block or intermediate for the synthesis of more complex molecules.[5] Its utility stems from the advantageous combination of its structural motifs.
-
Scaffold Hopping and Bioisosterism: The 3,3-disubstituted oxetane core provides a rigid, three-dimensional exit vector that can be used to orient substituents in a precise manner for optimal interaction with biological targets. The oxetane can serve as a bioisosteric replacement for gem-dimethyl, carbonyl, or cyclobutyl groups, often leading to improved physicochemical properties such as solubility without increasing lipophilicity.[1]
-
Access to Novel Chemical Space: As a non-classical and relatively under-explored scaffold, it allows medicinal chemists to move away from "flat" aromatic structures and explore more three-dimensional chemical space, which is often key to achieving higher potency and selectivity.
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Modulation of PK/PD Properties: The 3-chlorophenyl group is a well-established moiety in medicinal chemistry used to enhance binding interactions (e.g., through halogen bonding) and to block sites of metabolism, thereby improving a compound's pharmacokinetic profile.[2] The primary amine provides a straightforward attachment point for linkers or pharmacophoric elements necessary for biological activity.
This building block could foreseeably be used in the synthesis of inhibitors for various target classes, including kinases, proteases, and G-protein coupled receptors (GPCRs), where precise spatial orientation of substituents is critical for activity.[1]
Safety and Handling
This compound is intended for laboratory research use only.[4] Users must adhere to good industrial hygiene and safety practices. Personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, is mandatory.[12] All handling should be performed in a well-ventilated area or a chemical fume hood.[9]
Table 3: GHS Hazard Information
| Category | Code | Description | Source(s) |
| Pictogram | GHS07 | Exclamation Mark | [5][6] |
| Signal Word | Warning | [6] | |
| Hazard Statements | H302 | Harmful if swallowed | [6][11] |
| H315 | Causes skin irritation | [6][11] | |
| H319 | Causes serious eye irritation | [6][11] | |
| H335 | May cause respiratory irritation | [6][11] | |
| Precautionary Statements | P261 | Avoid breathing dust. | [11] |
| P280 | Wear protective gloves/eye protection. | [11][12] | |
| P301+P312 | IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell. | ||
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [11] |
Conclusion
3-(3-Chlorophenyl)oxetan-3-amine hydrochloride is a specialized chemical intermediate that offers significant potential for medicinal chemistry and drug discovery programs. Its unique topology, combining a strained polar oxetane ring with key functional handles, provides a robust platform for developing novel therapeutics. The insights into its physicochemical properties, reactivity, and safety detailed in this guide provide a critical foundation for scientists looking to incorporate this valuable building block into their synthetic and research endeavors.
References
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KISHIDA CHEMICAL CO., LTD. (2020). 3-(2-Chlorophenyl)oxetan-3-amine hydrochloride - Safety Data Sheet. Retrieved from [Link]
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Wifling, D., et al. (2022). New, Eco-Friendly Method for Synthesis of 3-Chlorophenyl and 1,1′-Biphenyl Piperazinylhexyl Trazodone Analogues with Dual 5-HT1A/5-HT7 Affinity and Its Antidepressant-like Activity. PMC - PubMed Central. Retrieved from [Link]
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Stepan, A. F., et al. (2021). Applications of oxetanes in drug discovery and medicinal chemistry. PMC - PubMed Central. Retrieved from [Link]
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PubChem - NIH. (n.d.). Oxetan-3-amine hydrochloride. Retrieved from [Link]
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Ghorab, M. M., et al. (2020). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central. Retrieved from [Link]
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